molecular formula C18H12S B105792 2-(2-Naphthyl)-1-thiaindene CAS No. 17164-77-1

2-(2-Naphthyl)-1-thiaindene

Cat. No.: B105792
CAS No.: 17164-77-1
M. Wt: 260.4 g/mol
InChI Key: VXNMJAGOXHIGRF-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-1-thiaindene, also known as 2-(2-naphthalenyl)benzo[b]thiophene, is a sulfur-containing polycyclic aromatic hydrocarbon. Its molecular formula is C₁₈H₁₂S, with a molecular weight of 260.353 g/mol, and it is registered under CAS number 17164-77-1 . Structurally, it consists of a benzothiophene (1-thiaindene) core fused with a naphthalene group at the 2-position (Figure 1). The compound’s IUPAC Standard InChIKey is VXNMJAGOXHIGRF-UHFFFAOYSA-N, which reflects its stereochemical and constitutional uniqueness . This molecule is of interest in materials science and organic synthesis due to its extended π-conjugation system, which may influence electronic properties such as conductivity and luminescence.

Properties

CAS No.

17164-77-1

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

2-naphthalen-2-yl-1-benzothiophene

InChI

InChI=1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H

InChI Key

VXNMJAGOXHIGRF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3

Other CAS No.

17164-77-1

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between 2-(2-Naphthyl)-1-thiaindene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-(2-Naphthyl)-1-thiaindene C₁₈H₁₂S 260.353 17164-77-1 Benzothiophene fused with 2-naphthyl group
1-Thiaindene (Benzothiophene) C₈H₆S 134.20 95-39-6 Simple benzothiophene core
1H-Benz[f]indene C₁₃H₁₀ 166.22 Not provided All-carbon analog, fused indene-naphthalene
2-(Prop-2-yn-1-yl)naphthalene C₁₃H₁₀ 166.22 Not provided Naphthalene with propargyl substituent

Key Comparisons:

Core Structure and Aromaticity 2-(2-Naphthyl)-1-thiaindene vs. This modification may increase stability in radical reactions, as seen in analogous systems where naphthyl radicals form fused structures (e.g., 1H-benz[f]indene) . Sulfur vs. Carbon: The sulfur atom in 1-thiaindene introduces heteroatomic effects, such as altered electron density and redox reactivity, which are absent in all-carbon analogs like 1H-benz[f]indene .

Substituent Effects

  • Naphthyl vs. Propargyl : In 2-(prop-2-yn-1-yl)naphthalene, the propargyl group introduces sp-hybridized carbons, enabling alkyne-specific reactivity (e.g., cycloadditions). By contrast, the 2-naphthyl group in 2-(2-Naphthyl)-1-thiaindene contributes steric bulk and planar aromaticity, which may influence packing in solid-state applications .

Synthetic Pathways

  • Radical Reactions : Evidence suggests that naphthyl radicals (e.g., 2-naphthyl) react with allene or methyl acetylene to form fused structures like 1H-benz[f]indene or thiaindene derivatives . The sulfur atom in 2-(2-Naphthyl)-1-thiaindene likely directs reactivity differently compared to all-carbon systems.

Physicochemical Properties

  • Solubility : The hydrophobic naphthyl group in 2-(2-Naphthyl)-1-thiaindene reduces solubility in polar solvents compared to 1-thiaindene.
  • Thermal Stability : Extended conjugation in 2-(2-Naphthyl)-1-thiaindene may enhance thermal stability relative to smaller analogs like benzothiophene.

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